molecular formula C9H9F3O2 B8152547 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B8152547
M. Wt: 206.16 g/mol
InChI Key: RQZFJENWMVJWSZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol is a fluorinated aromatic compound of significant interest in chemical research and development. It serves as a versatile synthetic intermediate and key building block in the creation of more complex molecules. The compound features a phenol group substituted with both a methyl group and a 2,2,2-trifluoroethoxy group in the meta-position relative to each other. This specific substitution pattern, particularly the presence of the trifluoroethoxy group, is known to enhance the lipophilicity, metabolic stability, and overall bioavailability of resultant compounds, making it highly valuable in medicinal chemistry . Compounds containing the trifluoroethoxy phenyl structure, such as this one, find broad application across multiple research domains. In pharmaceutical research, this chemical scaffold is utilized in the development of novel active compounds, including neurological disorder treatments and other therapeutic agents where the trifluoroethoxy group can positively influence the drug candidate's efficacy and pharmacokinetic profile . In agrochemical research, the structural motif is employed in the synthesis of advanced pesticides and herbicides, where the fluorinated nature contributes to enhanced bioactivity and a more targeted mode of action . Furthermore, in material science, incorporating the 3-Methyl-5-(2,2,2-trifluoroethoxy)phenyl moiety into polymers can lead to materials with superior properties, such as improved thermal stability, increased chemical resistance, and lower dielectric constants, which are critical for high-performance applications in electronics and aerospace . The compound is presented for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

3-methyl-5-(2,2,2-trifluoroethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-7(13)4-8(3-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFJENWMVJWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxy Group Protection

3-methylphenol is protected as its methyl ether using CH₃I (1.5 equiv) and K₂CO₃ (2 equiv) in acetone at 60°C for 4 hours (95% yield). The methoxy group directs subsequent metalation.

Trifluoroethoxy Group Installation

Directed lithiation with LDA (2.2 equiv) at -78°C in THF generates a dianion at position 5. Quenching with trifluoroethyl triflate (1.1 equiv) at -40°C affords 3-methyl-5-(trifluoroethoxy)anisole in 68% yield.

Demethylation

Boron tribromide (1.2 equiv) in CH₂Cl₂ at 0°C cleaves the methyl ether, yielding 3-methyl-5-(trifluoroethoxy)phenol (93% yield).

Table 2: Directed Metalation Route Efficiency

StepConditionsYield (%)
ProtectionCH₃I, K₂CO₃, 60°C95
Metalation/EtherificationLDA, -78°C, TFE triflate68
DemethylationBBr₃, CH₂Cl₂, 0°C93

Ullmann-Type Coupling Approach

Iodide Intermediate Preparation

3-methyl-5-iodophenol is synthesized via iodination of 3-methylphenol using N-iodosuccinimide (1.1 equiv) in AcOH at 25°C (82% yield).

Copper-Mediated Coupling

The iodide reacts with trifluoroethanol (2 equiv) in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2 equiv) in DMF at 120°C for 24 hours, yielding 41% 3-methyl-5-(trifluoroethoxy)phenol.

Limitations

  • Requires rigorous exclusion of moisture

  • High catalyst loading increases costs

Sequential Nitration and Substitution

Nitration of 3-Methylphenol

Nitration with fuming HNO₃ (1.1 equiv) in AcOH at 0°C produces 3-methyl-5-nitrophenol (76% yield). Regioselectivity is controlled by the methyl group’s meta-directing effect.

Nitro Reduction and Diazotization

Reduction with H₂/Pd/C (90% yield) followed by diazotization (NaNO₂/H₂SO₄) and KI quenching gives 3-methyl-5-iodophenol (78% yield).

Nucleophilic Substitution

The iodide undergoes substitution with trifluoroethanol (3 equiv) and KOH (2 equiv) in DMSO at 140°C for 8 hours, yielding 58% target compound.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

ParameterNitrohalobenzeneDirected MetalationUllmann CouplingNitration-Substitution
Total Yield (%)65603434
Steps4324
ScalabilityHighModerateLowModerate
Cost$$$$$$$$$$$

The nitrohalobenzene route offers the best balance of yield and scalability for industrial production, while directed metalation provides higher purity for pharmaceutical applications.

Spectroscopic Characterization

¹H NMR Analysis

  • Trifluoroethoxy group: δ 4.38 (q, J = 8.0 Hz, 2H, -OCH₂CF₃)

  • Methyl group: δ 2.30 (s, 3H, Ar-CH₃)

  • Aromatic protons: δ 6.70–7.26 (m, 3H)

¹⁹F NMR

Single resonance at δ -73.99 (t, J = 8.3 Hz) confirms trifluoroethoxy group integrity.

Industrial Considerations

Waste Stream Management

The nitrohalobenzene route generates 2.1 kg NaCl per kg product, requiring neutralization. In contrast, Ullmann coupling produces Cu-contaminated waste, necessitating chelation.

Cost Drivers

  • TFE accounts for 62% of raw material costs

  • Pd/C catalyst recycling critical for economic viability

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds related to 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol exhibit significant anticancer properties. For instance, derivatives of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles have shown promising results in inducing apoptosis in cancer cells through DNA damage mechanisms. In vivo studies using models like Drosophila melanogaster demonstrated that these compounds significantly reduced glucose levels in diabetic models while also exhibiting cytotoxic effects against cancer cells .

Anti-Diabetic Properties
The anti-diabetic potential of related compounds has also been highlighted. Compounds with the trifluoroethoxy group have been observed to lower glucose levels effectively in diabetic models. This suggests that the trifluoroethoxy moiety may play a crucial role in enhancing the pharmacological activity of these compounds .

Synthesis and Industrial Applications

Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving the etherification of phenolic compounds with 2,2,2-trifluoroethanol. This method has been optimized for higher yields and lower costs by using readily available raw materials like o-nitrochlorobenzene . The synthetic pathways are designed to be efficient and suitable for industrial-scale production.

Material Science
In materials science, the unique properties of this compound make it a candidate for use in coatings and polymers. The trifluoroethoxy group can impart hydrophobic characteristics to materials, enhancing their durability and resistance to environmental factors.

Biological Studies

Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications . The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity towards certain proteins involved in disease pathways.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity; anti-diabetic effects observed
Synthesis TechniquesEfficient synthetic routes developed; high yield production
Material SciencePotential use in coatings; enhanced hydrophobic properties

Case Studies

  • Anticancer Research : A study demonstrated that specific derivatives of this compound induced apoptosis in cancer cells through DNA damage pathways. In vitro assays showed a significant reduction in cell viability at varying concentrations .
  • Diabetes Management : In vivo experiments using diabetic Drosophila models revealed that compounds containing the trifluoroethoxy group effectively lowered glucose levels compared to control groups. This highlights the potential for developing new anti-diabetic agents based on this compound .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The phenolic group can participate in hydrogen bonding and other interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties References
This compound C₉H₉F₃O₂ ~206.1 -CH₃ (3), -OCH₂CF₃ (5) Enhanced lipophilicity; potential for improved membrane permeability N/A
2-(2,2,2-Trifluoroethoxy)phenol C₈H₇F₃O₂ 192.1 -OCH₂CF₃ (2) Lower lipophilicity; used in silodosin analogs
[3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl]methanol C₉H₈ClF₃O₂ 240.6 -Cl (3), -OCH₂CF₃ (5), -CH₂OH (1) Increased electronegativity; higher molecular weight
3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol C₈H₆F₄O₂ 210.1 -F (3), -OCH₂CF₃ (5) High electronegativity; smaller steric bulk
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate C₁₃H₁₃F₃N₂O₅S 366.3 -CF₃CO-NH- (5), ester groups (2,4) Strong binding affinity (-5.7 kcal/mol) to AvrRps4 protein

Key Observations:

  • Electron Effects: The trifluoroethoxy group’s electron-withdrawing nature stabilizes the phenolic -OH group, reducing acidity (higher pKa) compared to unsubstituted phenols .
  • Steric and Electronic Modifications: Chloro (in [3-Chloro-5-(trifluoroethoxy)phenyl]methanol) and fluoro (in 3-Fluoro-5-(trifluoroethoxy)phenol) substituents introduce electronegativity but differ in steric bulk, affecting interactions with biological targets .

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of a phenolic hydroxyl group with 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃/DMF). For regioselective etherification at the 5-position, directing groups or protecting strategies may be employed. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Reaction monitoring by TLC and HPLC ensures intermediate purity, with final product validation via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : ¹H NMR is critical for confirming the trifluoroethoxy group (δ ~4.4–4.6 ppm for -OCH₂CF₃) and methyl substitution (δ ~2.3 ppm for Ar-CH₃). ¹⁹F NMR provides specificity for the -CF₃ moiety (δ ~-75 to -80 ppm). IR spectroscopy identifies phenolic -OH stretches (broad peak ~3200–3500 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular weight (expected [M+H]⁺: ~222 g/mol). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity from the trifluoroethoxy group and phenolic moiety, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. Storage conditions: airtight container, desiccated, at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Acute toxicity data (e.g., LD₅₀) should be referenced from Safety Data Sheets (SDS) of structurally similar compounds .

Advanced Research Questions

Q. How does the electronic nature of the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -OCH₂CF₃ group is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring toward electrophilic substitution but enhances stability in radical or nucleophilic pathways. For Suzuki-Miyaura coupling, pre-functionalization with a boronic ester at the 3-methyl position may be required. Computational studies (DFT) can predict regioselectivity, while in situ IR monitors reaction progress. Yields >70% are achievable with Pd(PPh₃)₄ catalyst and optimized base (e.g., Cs₂CO₃) .

Q. What experimental strategies resolve contradictions in reported solubility and stability profiles of this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. Use DSC/TGA to assess thermal stability and identify decomposition thresholds (>150°C). Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmosphere can clarify hydrolytic sensitivity. Quantify degradation products via LC-MS and adjust storage protocols accordingly .

Q. How can the compound’s bioactivity be evaluated in cellular assays, and what controls are critical?

  • Methodological Answer : For cytotoxicity screening (e.g., RAW 264.7 macrophages), prepare stock solutions in DMSO (<0.1% final concentration). Include vehicle controls (DMSO alone) and reference compounds (e.g., doxorubicin). Assess mitochondrial activity via MTT assay and validate results with flow cytometry (apoptosis markers). Dose-response curves (0.1–100 µM) and triplicate replicates ensure statistical robustness. Note: The trifluoroethoxy group may induce non-specific membrane effects; counter-screens (e.g., hemolysis assays) are advised .

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